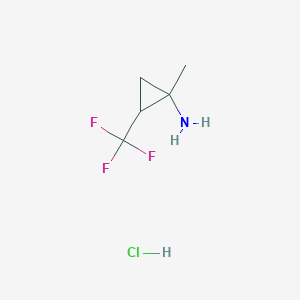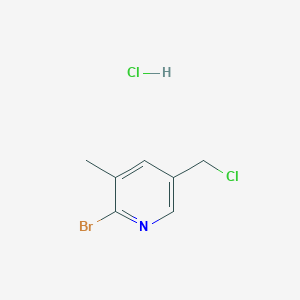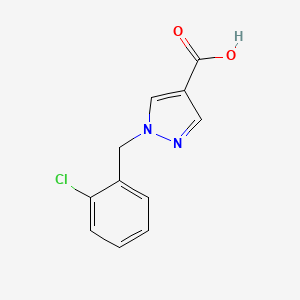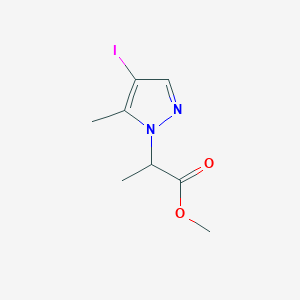
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 1301714-23-7 . It has a molecular weight of 175.58 . The IUPAC name for this compound is N-methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Cyclopropanation and Amine Hydrochloride Formation :Research by Lazareva and Lazarev (2011) demonstrated the interaction of N,N-Bis(silatranylmethyl)methylamine with chloroform, resulting in amine hydrochloride and dichlorocarbene, emphasizing the role of cyclopropanation in this process (Lazareva & Lazarev, 2011).
Enantioselective Synthesis in Pharmaceutical Research :Lifchits and Charette (2008) described the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors using a methodology that involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, highlighting the application in developing antidepressant drugs (Lifchits & Charette, 2008).
Ticagrelor Synthesis - A Pharmaceutical Application :Wang, Liu, and Tsai (2019) explored the use of cyclopropane derivatives in the synthesis of Ticagrelor, an antiplatelet medication. This study focused on hydrolytic resolution processes and kinetic analysis, demonstrating the chemical's utility in pharmaceutical synthesis (Wang, Liu, & Tsai, 2019).
Synthesis of Allylic Amine Building Blocks :Research by Wipf, Kendall, and Stephenson (2003) involved hydrozirconation of alkynes with zirconocene hydrochloride followed by transmetalation to dimethylzinc, leading to the formation of allylic amine building blocks. This highlights the compound's role in creating complex chemical structures (Wipf, Kendall, & Stephenson, 2003).
Antimicrobial and Cytotoxic Activity :Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) synthesized a series of derivatives related to 1H-benzimidazole, demonstrating their antibacterial and cytotoxic properties. This study presents the utility of cyclopropane derivatives in medicinal chemistry, especially in antimicrobial applications (Noolvi et al., 2014).
Chan-Lam Cyclopropylation in Medicinal Chemistry :Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, and Engle (2018) developed a Chan-Lam cyclopropylation reaction for synthesizing small molecules containing cyclopropane-heteroatom linkages, essential in medicinal chemistry (Derosa et al., 2018).
Optical Detection of Various Amines :Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, and Sasaki (2013) explored the use of synthetic pigments derived from chlorophyll for detecting amines, demonstrating a unique application of cyclopropane derivatives in analytical chemistry (Tamiaki et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(9)2-3(4)5(6,7)8;/h3H,2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXPVZPEVPWBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-90-1 |
Source


|
| Record name | 1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)




